LogP Modulation: Methoxymethyl Confers Unexpected Hydrophilicity Relative to Alkyl Analogs
The target compound exhibits an XlogP of −1.6 (Hit2Lead measured LogP −1.66) , which is lower (more hydrophilic) than the unsubstituted parent 1,3,4-oxadiazol-2-amine (ACD/LogP −1.44) and substantially lower than 5-methyl (ACD/LogP −0.90) and 5-ethyl analogs (LogP −0.37 to +0.80) [1]. This is counter to the general trend where alkyl substitution increases LogP; the ether oxygen in the methoxymethyl group offsets the methylene contribution, resulting in net hydrophilicity enhancement of approximately 0.16–0.22 log units vs. the parent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP −1.6; Measured LogP (Hit2Lead) −1.66 |
| Comparator Or Baseline | Parent (−1.44); 5-Methyl (−0.90); 5-Ethyl (−0.37) |
| Quantified Difference | ΔLogP vs. parent: −0.16 to −0.22; vs. 5-methyl: −0.70 to −0.76; vs. 5-ethyl: −1.23 to −1.29 |
| Conditions | XlogP (calculated) and experimentally determined LogP from Hit2Lead vendor database; ACD/LogP from ChemSpider for comparators. |
Why This Matters
The uniquely low LogP among 5-substituted analogs predicts superior aqueous solubility and distinct chromatographic retention behavior, making this compound the preferred choice when higher hydrophilicity is required in a 5-substituted oxadiazole-2-amine building block.
- [1] ChemBase. 5-Ethyl-1,3,4-oxadiazol-2-amine (CBID:118248): JChem LogP −0.37; ChemSrc. 5-Ethyl-1,3,4-oxadiazol-2-amine (CAS 3775-61-9): XlogP 0.80. http://www.chembase.cn/molecule-118248.html; https://m.chemsrc.com/cas/3775-61-9_1118972.html (accessed 2026-04-23). View Source
